

An In-depth Technical Guide to 4-Chlorophenacyl Thiocyanate

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Compound of Interest

Compound Name: 4-chlorophenacyl thiocyanate

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Abstract

4-Chlorophenacyl thiocyanate, also known as 2-(4-chlorophenyl)-2-oxoethyl thiocyanate, is a halogenated aromatic ketone containing a thiocyanate functional group. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization. Drawing on data from analogous compounds, it also explores its potential biological activities, including antimicrobial and cytotoxic effects, and discusses possible mechanisms of action that warrant further investigation for drug development purposes.

Chemical Properties

4-Chlorophenacyl thiocyanate is a solid organic compound with the molecular formula C_9H_6ClNOS .^{[1][2]} It possesses a molecular weight of approximately 211.67 g/mol. While comprehensive experimental data on all its physical properties are not readily available, key known and predicted characteristics are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₆ ClNOS	[1][2]
Molecular Weight	211.67 g/mol	
Physical Form	Solid	[1]
Boiling Point	136-138 °C	[1]
InChI Key	JSIQRJQKMVTGJN-UHFFFAOYSA-N	[1]
CAS Number	19339-59-4	[3]

Synthesis

The primary synthetic route to **4-chlorophenacyl thiocyanate** involves a nucleophilic substitution reaction. The precursor, 2-bromo-1-(4-chlorophenyl)ethanone (also known as 4-chlorophenacyl bromide), is a versatile building block in organic synthesis due to the reactivity of the alpha-bromine atom adjacent to the carbonyl group.[4][5] This bromine is readily displaced by various nucleophiles, including the thiocyanate anion.

Experimental Protocol: General Synthesis of Phenacyl Thiocyanates

The following is a general procedure for the synthesis of phenacyl thiocyanates, which can be adapted for the specific synthesis of the 4-chloro derivative.

Materials:

- 2-Bromo-1-(4-chlorophenyl)ethanone
- Potassium thiocyanate (or sodium thiocyanate)
- A suitable solvent (e.g., ethanol, acetone, or acetonitrile)

Procedure:

- Dissolve 2-bromo-1-(4-chlorophenyl)ethanone in the chosen solvent in a round-bottom flask.
- Add an equimolar amount or a slight excess of potassium thiocyanate to the solution.
- The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the inorganic salt byproduct (e.g., potassium bromide) is removed by filtration.
- The solvent is removed from the filtrate under reduced pressure to yield the crude product.
- The crude **4-chlorophenacyl thiocyanate** can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectral Data

Detailed experimental spectra for **4-chlorophenacyl thiocyanate** are not widely published. However, based on its structure and data from similar compounds, the following spectral characteristics can be anticipated:

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong, sharp absorption band characteristic of the thiocyanate ($-\text{S}-\text{C}\equiv\text{N}$) stretching vibration, typically appearing in the range of $2140\text{--}2175\text{ cm}^{-1}$.^[6] Additionally, a strong absorption corresponding to the carbonyl ($\text{C}=\text{O}$) stretch of the ketone will be present, usually around $1680\text{--}1700\text{ cm}^{-1}$. Aromatic C-H and C=C stretching vibrations will also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The spectrum would likely show signals for the aromatic protons on the chlorophenyl ring, typically in the region of 7.5-8.0 ppm. A singlet corresponding to the methylene ($-\text{CH}_2-$) protons adjacent to the carbonyl and thiocyanate groups would be expected further downfield, likely in the range of 4.5-5.0 ppm.
- ^{13}C NMR: The carbon spectrum would reveal a signal for the carbonyl carbon around 190 ppm. The carbon of the thiocyanate group ($-\text{SCN}$) would appear around 110-115 ppm.

Aromatic carbon signals would be observed in their characteristic region (120-140 ppm), along with a signal for the methylene carbon.

Mass Spectrometry (MS): Predicted mass-to-charge ratios (m/z) for various adducts of **4-chlorophenacyl thiocyanate** have been calculated:

- $[M+H]^+$: 211.99314
- $[M+Na]^+$: 233.97508
- $[M-H]^-$: 209.97858
- $[M]^+$: 210.98531
- $[M]^-$: 210.98641[2]

Potential Biological Activity and Mechanism of Action

While no specific biological studies on **4-chlorophenacyl thiocyanate** have been found, research on related thiocyanate and isothiocyanate compounds provides insights into its potential therapeutic applications.

Antimicrobial and Antifungal Activity

Organic thiocyanates and isothiocyanates have demonstrated notable antimicrobial and antifungal properties.[7][8][9][10][11][12][13] For instance, allylic thiocyanates bearing halogenated aryl groups have shown moderate-to-high activity against various pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA).[7] The antimicrobial activity of isothiocyanates is attributed to their ability to induce oxidative stress in microbial cells.[9] Given these findings, **4-chlorophenacyl thiocyanate** is a candidate for investigation as a novel antimicrobial or antifungal agent.

Cytotoxicity and Anticancer Potential

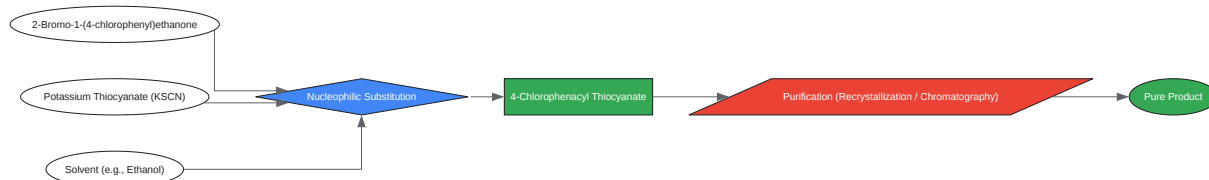
Isothiocyanates, the isomers of organic thiocyanates, are well-documented for their anticancer properties, including the induction of apoptosis (programmed cell death) and cell cycle arrest in

various cancer cell lines.[14][15] Studies on compounds with structural similarities, such as thienyl chalcone derivatives, have also shown significant cytotoxic activity against breast cancer cells.[16] The cytotoxic effects of these compounds are often mediated through the induction of apoptosis, as evidenced by the activation of caspases and changes in mitochondrial membrane potential.[17]

A plausible mechanism of action for **4-chlorophenacyl thiocyanate**, by analogy to other bioactive thiocyanates, could involve the alkylation of sulfhydryl groups on key cellular proteins. This could disrupt critical cellular processes and trigger apoptotic pathways.

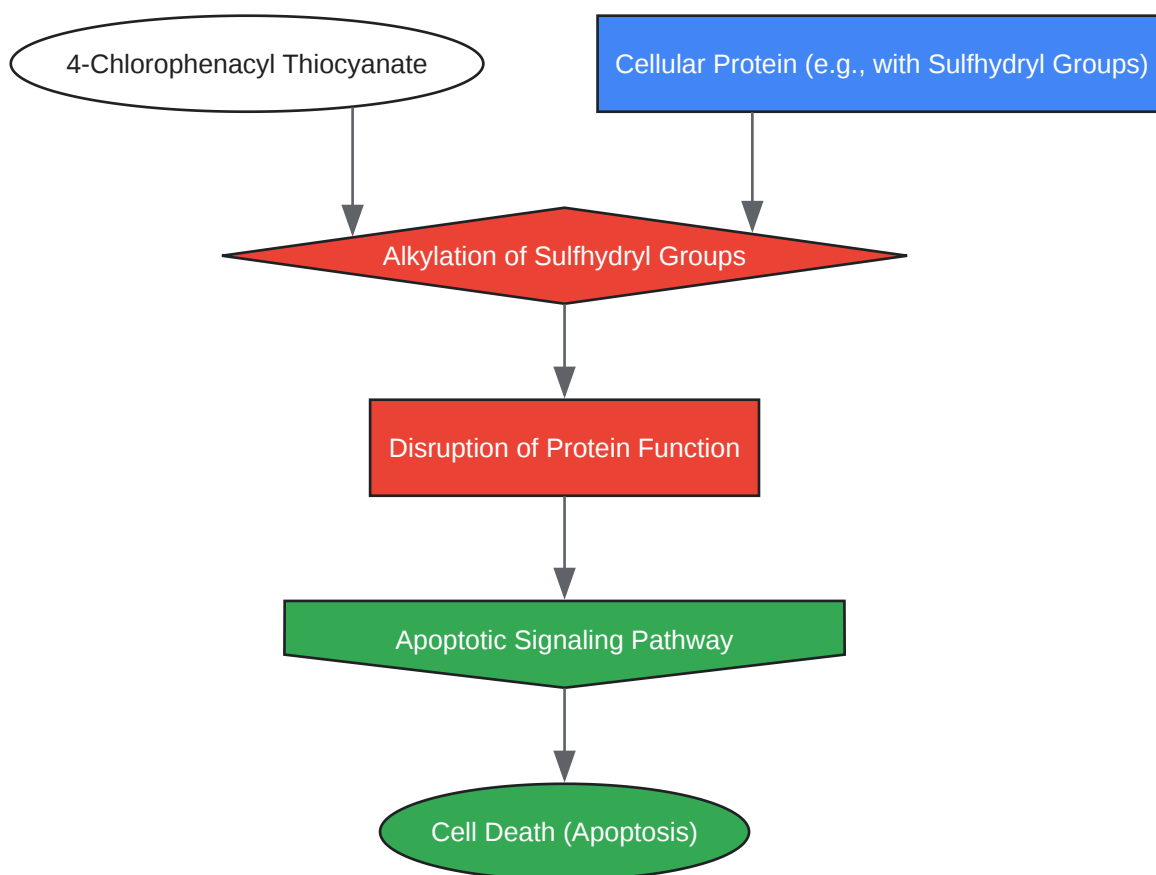
Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of synthesis and the potential mechanism of action of **4-chlorophenacyl thiocyanate**.



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Diagram 1: Synthesis Workflow for **4-Chlorophenacyl Thiocyanate**.



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Diagram 2: Proposed Mechanism of Action for Cytotoxicity.

Conclusion and Future Directions

4-Chlorophenacyl thiocyanate is a readily synthesizable compound with potential for biological activity. While its chemical and physical properties are not yet fully characterized, its structural similarity to other bioactive thiocyanates and isothiocyanates suggests it may possess valuable antimicrobial and anticancer properties. Further research is warranted to:

- Fully characterize its physical and chemical properties through experimental determination of its melting point, solubility, and comprehensive spectral analyses.
- Optimize the synthetic protocol and explore alternative synthetic routes.
- Conduct thorough in vitro and in vivo studies to evaluate its antimicrobial and cytotoxic activities against a broad range of pathogens and cancer cell lines.

- Elucidate its precise mechanism of action and identify the specific cellular targets and signaling pathways it modulates.

Such investigations will be crucial in determining the potential of **4-chlorophenacyl thiocyanate** as a lead compound for the development of new therapeutic agents.

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